

Spectroscopic Data for (S)-1-Boc-2-Ethylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: (S)-1-Boc-2-Ethylpiperazine

Cat. No.: B1341751

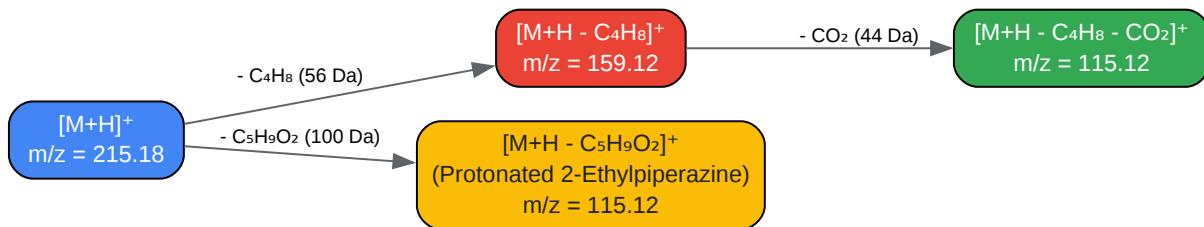
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This technical guide provides a detailed analysis of the expected spectroscopic data for **(S)-1-Boc-2-ethylpiperazine** (CAS: 325145-35-5), a chiral building block of significant interest in medicinal chemistry and drug development. While experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. The insights provided herein are grounded in data from analogous structures, such as N-Boc-piperazine and other substituted piperazines, offering a robust framework for researchers in compound verification and quality control.

Molecular Structure and Spectroscopic Overview

(S)-1-Boc-2-ethylpiperazine possesses a molecular formula of $C_{11}H_{22}N_2O_2$ and a molecular weight of approximately 214.31 g/mol .[\[1\]](#)[\[2\]](#) The structure features a piperazine ring with a chiral center at the C2 position, substituted with an ethyl group. The nitrogen at the N1 position is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity. The N4 nitrogen remains as a secondary amine. These structural features give rise to a unique spectroscopic fingerprint.

The Boc group's presence introduces conformational isomers (rotamers) due to the partial double-bond character of the carbamate C-N bond. This can lead to broadened or duplicated signals in NMR spectra at room temperature, a key consideration during spectral acquisition and interpretation.[\[3\]](#)

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